molecular formula C9H8N4O2 B12968657 2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide

2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide

Cat. No.: B12968657
M. Wt: 204.19 g/mol
InChI Key: QJNXMFYLQNNWGL-VZUCSPMQSA-N
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Description

2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide is a chemical compound that has garnered attention due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an indazole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The hydroxyimino group and the acetamide moiety further contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.

    Introduction of the Hydroxyimino Group: This step involves the reaction of the indazole derivative with hydroxylamine under acidic or basic conditions to form the hydroxyimino group.

    Acetamide Formation: The final step involves the reaction of the hydroxyimino-indazole derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), thereby inhibiting angiogenesis and tumor growth . The compound’s hydroxyimino group and indazole ring are crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying specific biological pathways and developing targeted therapies.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

(2E)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide

InChI

InChI=1S/C9H8N4O2/c14-9(5-11-15)12-7-2-1-6-4-10-13-8(6)3-7/h1-5,15H,(H,10,13)(H,12,14)/b11-5+

InChI Key

QJNXMFYLQNNWGL-VZUCSPMQSA-N

Isomeric SMILES

C1=CC2=C(C=C1NC(=O)/C=N/O)NN=C2

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C=NO)NN=C2

Origin of Product

United States

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